1-Tert-butoxy-4-cyclopropoxy-2-isopropoxybenzene
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Overview
Description
1-Tert-butoxy-4-cyclopropoxy-2-isopropoxybenzene is an organic compound with the molecular formula C16H24O3 and a molecular weight of 264.36 g/mol . This compound is characterized by the presence of tert-butoxy, cyclopropoxy, and isopropoxy groups attached to a benzene ring. It is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Tert-butoxy-4-cyclopropoxy-2-isopropoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with a benzene derivative that has suitable leaving groups for substitution reactions.
Substitution Reactions: The tert-butoxy, cyclopropoxy, and isopropoxy groups are introduced through nucleophilic substitution reactions. Common reagents used include tert-butyl alcohol, cyclopropyl alcohol, and isopropyl alcohol, along with appropriate bases and catalysts.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions. Solvents such as dichloromethane or toluene are often used to dissolve the reactants and facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-Tert-butoxy-4-cyclopropoxy-2-isopropoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions where the tert-butoxy, cyclopropoxy, or isopropoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dichloromethane, toluene, ethanol
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1-Tert-butoxy-4-cyclopropoxy-2-isopropoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes investigating its effects on biological targets and its potential as a drug candidate.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Tert-butoxy-4-cyclopropoxy-2-isopropoxybenzene involves its interaction with specific molecular targets. The compound’s functional groups allow it to participate in various chemical reactions, influencing biological pathways and processes. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 4-Tert-butoxy-2-cyclopropoxy-1-isopropylbenzene
- 2-Tert-butoxy-1-cyclopropoxy-4-isopropoxybenzene
Uniqueness
1-Tert-butoxy-4-cyclopropoxy-2-isopropoxybenzene is unique due to the specific arrangement of its functional groups on the benzene ring. This arrangement imparts distinct chemical properties and reactivity compared to similar compounds. Its combination of tert-butoxy, cyclopropoxy, and isopropoxy groups makes it particularly valuable for certain synthetic and research applications.
Properties
Molecular Formula |
C16H24O3 |
---|---|
Molecular Weight |
264.36 g/mol |
IUPAC Name |
4-cyclopropyloxy-1-[(2-methylpropan-2-yl)oxy]-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C16H24O3/c1-11(2)17-15-10-13(18-12-6-7-12)8-9-14(15)19-16(3,4)5/h8-12H,6-7H2,1-5H3 |
InChI Key |
JOYWGGQEMSJYKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)OC2CC2)OC(C)(C)C |
Origin of Product |
United States |
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